molecular formula C12H13N3O B11793385 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide

1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11793385
M. Wt: 215.25 g/mol
InChI Key: MGCAZJUFVIBUQR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with imidazole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the dimethylphenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-8-3-4-9(2)11(5-8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16)

InChI Key

MGCAZJUFVIBUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(N=C2)C(=O)N

Origin of Product

United States

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